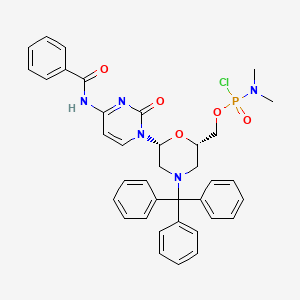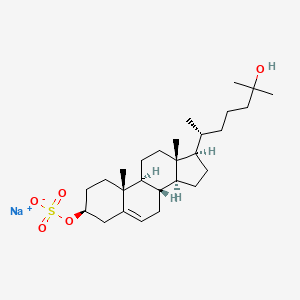![molecular formula C₁₇H₂₇NO₇ B1145099 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline CAS No. 173966-36-4](/img/no-structure.png)
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline, also known as DME-β-fructopyranose-L-proline, is a novel synthetic compound that has been developed for use in biomedical research. DME-β-fructopyranose-L-proline is a derivative of β-D-fructopyranose, which is a naturally occurring sugar found in fruits and vegetables. This compound has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and metabolic diseases.
科学的研究の応用
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline has been used in several areas of scientific research, including cancer, inflammation, and metabolic diseases. In cancer research, 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline has been found to inhibit the growth of cancer cells in vitro. In particular, this compound has been studied for its potential to inhibit the growth of pancreatic cancer cells. In addition, 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline has been studied for its potential to reduce inflammation and improve metabolic health. In particular, this compound has been found to reduce inflammation in mouse models of obesity and to improve glucose metabolism in diabetic mice.
作用機序
The mechanism of action of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors on the surface of cells. In particular, 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline has been found to bind to the glucocorticoid receptor, which is a receptor involved in the regulation of inflammation and metabolic health. It is also believed that this compound may act as an antioxidant, which could explain its potential to reduce inflammation and improve metabolic health.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline are not yet fully understood. However, this compound has been found to inhibit the growth of cancer cells in vitro and to reduce inflammation and improve metabolic health in mouse models of obesity and diabetes. In addition, 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline has been found to bind to the glucocorticoid receptor, which is a receptor involved in the regulation of inflammation and metabolic health.
実験室実験の利点と制限
The main advantage of using 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline for laboratory experiments is that it is a highly pure compound that is easy to synthesize. In addition, this compound has been found to have a variety of potential therapeutic applications, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of metabolic health.
The main limitation of using 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline for laboratory experiments is that the exact mechanism of action of this compound is not yet fully understood. In addition, this compound has only been studied in vitro and in mouse models, so it is not yet known whether it will be effective in humans.
将来の方向性
The potential of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline as a therapeutic agent is still being explored. Future research should focus on understanding the exact mechanism of action of this compound and determining whether it is effective in humans. In addition, further studies should be conducted to explore the potential therapeutic applications of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline, such as its potential to treat cancer, inflammation, and metabolic diseases. Finally, further research should also be conducted to optimize the synthesis of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline for maximum yield and purity.
合成法
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline is synthesized using a reaction between 1-methylethylidene-β-D-fructopyranose and L-proline. This reaction is conducted in an aqueous solution at pH 8. The resulting product is a highly pure compound with a molecular weight of 442.1 g/mol. The synthesis of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-prolineβ-fructopyranose-L-proline has been optimized for maximum yield and purity.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the fructose moiety, followed by the coupling of the protected fructose with L-proline. The final step involves the deprotection of the fructose moiety to obtain the target compound.", "Starting Materials": [ "D-fructose", "L-proline", "Isopropylidene chloride", "Sodium methoxide", "Hydrochloric acid", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of fructose: D-fructose is treated with isopropylidene chloride in the presence of sodium methoxide to form 1,2-O-isopropylidene-D-fructose.", "Coupling of protected fructose with L-proline: 1,2-O-isopropylidene-D-fructose is reacted with L-proline in the presence of hydrochloric acid to form the protected target compound.", "Deprotection of fructose: The protected target compound is treated with methanol and diethyl ether in the presence of sodium bicarbonate and sodium chloride to remove the isopropylidene protecting group and obtain the final product." ] } | |
CAS番号 |
173966-36-4 |
製品名 |
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline |
分子式 |
C₁₇H₂₇NO₇ |
分子量 |
357.4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Hydroxy-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-2(5H)-furanone](/img/structure/B1145035.png)
![2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1145039.png)